2-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

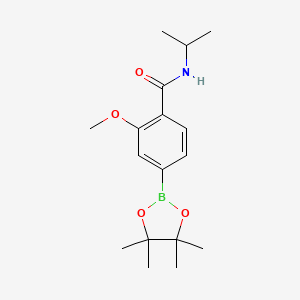

2-Methoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate-containing benzamide derivative with a molecular formula of C₁₈H₂₇BNO₄ (derived from analogs in ). Its structure comprises:

- A benzamide core substituted with a methoxy group (-OCH₃) at position 2.

- An isopropyl (propan-2-yl) group on the amide nitrogen.

- A tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at position 3.

This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions () and drug discovery, leveraging the boronate group’s reactivity and the benzamide scaffold’s prevalence in bioactive molecules ().

Properties

IUPAC Name |

2-methoxy-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-11(2)19-15(20)13-9-8-12(10-14(13)21-7)18-22-16(3,4)17(5,6)23-18/h8-11H,1-7H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDCRGLPDHCAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known by its IUPAC name, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- CAS Number : 269410-22-2

- Molecular Formula : C13H19BO4

- Molecular Weight : 250.10 g/mol

- InChI Key : WFSJROCEOJANPD-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities. Key areas of interest include:

1. Antiparasitic Activity

Studies have shown that modifications in chemical structures can significantly enhance antiparasitic activity. For instance, the incorporation of polar functionalities has been linked to improved solubility and metabolic stability while maintaining effective activity against parasites such as Plasmodium falciparum (PfATP4) .

2. Inhibition of Key Enzymes

The compound's structure suggests potential inhibitory effects on specific enzymes. For instance, compounds with similar dioxaborolane moieties have been evaluated for their inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways associated with cancer and neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects can be attributed to:

- Enzyme Inhibition : Compounds with similar structures have shown competitive inhibition against GSK-3β and other kinases .

- Cell Viability Effects : In vitro studies have demonstrated varying degrees of cytotoxicity in different cell lines (e.g., HT-22 and BV-2 cells), indicating potential applications in cancer therapy .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound is notable for its role as an intermediate in the synthesis of pharmaceuticals. Its boron-containing structure is particularly useful in the development of boron-based drugs, which have shown potential in treating various diseases, including cancer. For instance, similar compounds have been utilized in the synthesis of cholinergic drugs that target gastrointestinal disorders . The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety enhances the compound's reactivity and selectivity in biological systems.

Case Study: Cholinergic Drugs

A study demonstrated that derivatives of this compound could act as effective modulators for mGluR5 (metabotropic glutamate receptor 5), which is implicated in neurological disorders. The synthesis pathway involved utilizing the dioxaborolane group to facilitate the formation of oxazolidinone derivatives .

Organic Synthesis

Reagent for Coupling Reactions

The compound can serve as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. The presence of the boron atom allows for effective carbon-carbon bond formation, which is crucial in building complex organic molecules. This application is vital in synthesizing various organic compounds used in pharmaceuticals and agrochemicals.

Synthesis of Conjugated Polymers

Moreover, it has been used to synthesize conjugated copolymers that are essential in organic electronics. The compound's ability to participate in polymerization reactions makes it a valuable building block for creating materials with specific electronic properties .

Materials Science

Organic Electroluminescent Devices

The compound's unique structure has implications for the development of organic electroluminescent devices (OLEDs). Its derivatives have been explored as potential materials for light-emitting diodes due to their favorable electronic properties and stability .

Table: Comparison of Applications

| Application Area | Specific Use Case | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Synthesis of cholinergic drugs | Enhances selectivity and reactivity |

| Organic Synthesis | Cross-coupling reactions | Facilitates carbon-carbon bond formation |

| Materials Science | Development of OLEDs | Favorable electronic properties |

Environmental Applications

Potential Use in Water Treatment

Recent studies suggest that compounds with similar dioxaborolane structures can be effective in water treatment processes. Their ability to form stable complexes with heavy metals indicates a potential role in environmental remediation efforts .

Comparison with Similar Compounds

Key Observations :

- The boronate ester at position 4 is conserved across analogs, enabling consistent reactivity in cross-coupling reactions .

Physicochemical Properties

Preparation Methods

Starting Materials and Reaction Conditions

The benzamide intermediate, 2-methoxy-N-(propan-2-yl)benzamide, is synthesized through amide bond formation between 2-methoxybenzoic acid and isopropylamine. Two primary methods are employed:

Acid Chloride Route

-

Chlorination : 2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–25°C to form 2-methoxybenzoyl chloride.

-

Amidation : The acid chloride reacts with isopropylamine in the presence of a base (e.g., triethylamine or DIPEA) in tetrahydrofuran (THF) or DCM at 0°C to room temperature.

Coupling Agent-Mediated Route

Direct coupling of 2-methoxybenzoic acid and isopropylamine using carbodiimide-based reagents (e.g., EDCI·HCl) with HOBt or HOAt in DCM or DMF.

Challenges and Optimization

-

Side Reactions : Over-chlorination or epimerization during acid chloride formation are mitigated by controlling reaction temperature and stoichiometry.

-

Purification : Column chromatography (silica gel, petroleum ether/EtOAc 3:1) or recrystallization from ethanol/water mixtures.

Introduction of the Boronate Ester Group

Suzuki-Miyaura Cross-Coupling

The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via palladium-catalyzed cross-coupling between a halogenated benzamide precursor and a boronic ester.

Substrate Preparation

Coupling Reaction

Reagents :

-

Base: Cs₂CO₃ or K₃PO₄.

-

Boronic ester: Bis(pinacolato)diboron (B₂pin₂) or preformed pinacol boronic ester.

Procedure :

Miyaura Borylation

Direct borylation of the aryl halide using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dba)₂) with PCy₃ as a ligand in THF at 80°C.

Lithium-Halogen Exchange

For brominated substrates, treatment with n-BuLi followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Industrial-Scale Production Considerations

Process Optimization

-

Continuous Flow Reactors : Enhance heat transfer and reaction control during amidation and coupling steps.

-

Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on carbon or silica) reduce costs.

-

Solvent Recovery : Distillation and reuse of THF or dioxane improve sustainability.

Analytical Characterization

Spectroscopic Data

Comparative Yield Data

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Amidation | EDCI/HOBt | 88 | 95 |

| Bromination | NBS/AIBN | 85 | 97 |

| Suzuki Coupling | Pd(PPh₃)₄/Cs₂CO₃ | 78 | 98 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Methoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester moiety (tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A standard protocol involves:

- Reagents : Aryl halide precursors (e.g., 4-bromo-2-methoxybenzamide derivatives) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

- Conditions : Mild bases (e.g., Na₂CO₃ or K₃PO₄) in a polar aprotic solvent (e.g., THF or DMF) at 60–100°C .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying the tetrahedral geometry of the dioxaborolane group .

- Spectroscopy :

- NMR : NMR (δ ~30–35 ppm for dioxaborolanes) and / NMR for methoxy and isopropyl substituents.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass: ~331.2 g/mol).

- Elemental Analysis : To validate purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in Suzuki-Miyaura couplings involving this compound?

Advanced optimization strategies include:

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to reduce side reactions.

- Solvent Effects : Using toluene/water biphasic systems to improve boronate stability.

- Temperature Control : Microwave-assisted heating (100–120°C) for faster reaction kinetics .

- Additives : Adding phase-transfer agents (e.g., TBAB) to facilitate aryl halide activation.

Q. What electronic or steric factors influence the reactivity of the tetramethyl-1,3,2-dioxaborolane group in cross-coupling reactions?

- Electronic Effects : The electron-donating methoxy group at the 2-position enhances boronate stability but may reduce electrophilicity at the aryl ring.

- Steric Hindrance : The isopropyl substituent on the benzamide nitrogen can hinder transmetalation steps, requiring bulkier ligands (e.g., XPhos) to mitigate .

- Hardness/Softness : According to Parr-Pearson theory, the boronate group acts as a soft Lewis acid, favoring coupling with soft aryl halides (e.g., aryl iodides > bromides) .

Q. How does this compound’s structure inform its potential pharmacological applications?

- BTK Inhibition : Analogous benzamide-boronate derivatives (e.g., (S)-4-(8-aminoimidazo[1,5-a]pyrazin-1-yl)benzamides) demonstrate BTK kinase inhibition, suggesting utility in autoimmune disease research .

- Proteolysis-Targeting Chimeras (PROTACs) : The boronate group may serve as a warhead for targeted protein degradation via E3 ligase recruitment .

Data Contradiction and Resolution

Q. Discrepancies in reported catalytic efficiencies for Suzuki couplings with this compound: How to resolve?

- Root Cause : Variability in ligand-catalyst pairing (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos) and solvent purity.

- Resolution :

Methodological Recommendations

7. Best practices for handling and storing this compound to prevent degradation:

- Storage : Under argon at –20°C in amber vials to avoid boronate hydrolysis.

- Stability Testing : Periodic HPLC analysis to detect decomposition (e.g., loss of dioxaborolane moiety) .

Theoretical and Computational Insights

Q. How can DFT calculations predict the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.